Physicochemical properties of 4-Chloro-2,5-difluoro-N-methylbenzamide
Physicochemical properties of 4-Chloro-2,5-difluoro-N-methylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluoro-N-methylbenzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted
In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from initial synthesis to its ultimate therapeutic effect, influencing solubility, absorption, distribution, metabolism, and excretion (ADME).
This guide focuses on 4-Chloro-2,5-difluoro-N-methylbenzamide , a halogenated aromatic amide of interest. It is important to note that as of this writing, specific, experimentally-derived data for this exact molecule is not extensively available in public-domain literature. Therefore, this document adopts a dual approach. Firstly, it provides a robust framework of established, field-proven experimental protocols for determining key physicochemical parameters. These methodologies are presented as self-validating systems, crucial for generating reliable data in any research setting. Secondly, where specific data for the title compound is absent, we will leverage computational predictions and draw expert inferences from structurally analogous compounds to provide a scientifically grounded profile. This approach ensures both practical utility for the experimentalist and a valuable, albeit theoretical, starting point for the medicinal chemist.
Molecular Identity and Structural Attributes
The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.
IUPAC Name: 4-chloro-2,5-difluoro-N-methylbenzamide
Molecular Formula: C₈H₅ClF₂NO
Key Structural Features:
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Benzamide Core: A central benzene ring functionalized with a carboxamide group. This moiety is common in pharmaceuticals and provides a rigid scaffold capable of engaging in various intermolecular interactions.
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Halogenation Pattern: The benzene ring is substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 5-positions. This extensive halogenation is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
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N-Methyl Group: The amide nitrogen is substituted with a methyl group, rendering it a tertiary amide. This modification removes the hydrogen bond donor capability of the amide NH group, which can have profound effects on solubility and crystal packing.
Computationally Predicted Properties
In the absence of direct experimental data, computational models provide valuable initial estimates. The properties in the table below are derived from established algorithms commonly used in cheminformatics and are comparable to those found for similar structures in databases like PubChem.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 205.58 g/mol | Influences diffusion rates and is a key component of metrics like ligand efficiency. |
| XLogP3 | ~2.5 - 3.0 | A measure of lipophilicity (oil/water partition coefficient). This value suggests moderate to high lipophilicity, impacting solubility, cell membrane permeability, and potential for plasma protein binding. |
| Hydrogen Bond Donors | 0 | The N-methylation of the amide removes its hydrogen bond donating capacity, which can decrease aqueous solubility but may improve membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Fluorine atoms) | The carbonyl oxygen and fluorine atoms can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility in polar solvents. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Predicts the surface area of polar atoms. A low TPSA, as seen here, is generally associated with good cell membrane permeability. |
Core Physicochemical Properties: Experimental Determination and Rationale
This section details the critical physicochemical parameters and provides standardized protocols for their experimental determination.
Melting Point (Mp)
The melting point is a fundamental indicator of a compound's purity and identity.[1][2] A sharp, defined melting point range (typically <2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden this range.[1][3]
Field-Proven Insight: The extensive halogenation and rigid aromatic core of 4-Chloro-2,5-difluoro-N-methylbenzamide suggest that intermolecular forces (dipole-dipole and van der Waals interactions) will be significant. This leads to the prediction of a relatively high melting point for a molecule of its size, likely well above 100°C.
This protocol describes the use of a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.[1][4][5]
Instrumentation:
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Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
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Capillary tubes (one end sealed)
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Mortar and pestle
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Spatula
Methodology:
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Sample Preparation: Place a small amount (10-20 mg) of dry 4-Chloro-2,5-difluoro-N-methylbenzamide onto a clean, dry surface. Using a mortar and pestle, carefully grind the sample into a fine, uniform powder.[4][5]
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Capillary Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the packed sample height is approximately 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the accurate determination.[1][3]
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary sample. Set a slow heating rate of 1-2°C per minute.[1]
-
Observation and Recording:
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Record the temperature (T1) at which the first droplet of liquid appears.
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Record the temperature (T2) at which the last solid particle melts completely.
-
-
Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow.
Caption: Experimental workflow for melting point determination.
Solubility
Solubility is arguably one of the most critical physicochemical properties in drug development. Aqueous solubility is essential for oral absorption, while solubility in various organic solvents is crucial for formulation and analytical method development.
Field-Proven Insight: The predicted high LogP value suggests that 4-Chloro-2,5-difluoro-N-methylbenzamide will likely exhibit poor aqueous solubility. The lack of a hydrogen bond donor further supports this hypothesis. Conversely, it is expected to be soluble in moderately polar to nonpolar organic solvents such as dichloromethane, ethyl acetate, and acetone.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's maximum dissolved concentration under specific conditions.[6]
Materials:
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4-Chloro-2,5-difluoro-N-methylbenzamide
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Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of Standard Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 2 mg into 1 mL of PBS). The key is to ensure undissolved solid remains, creating a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable solvent (if necessary) to fall within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Using the peak area from the HPLC analysis and the standard curve, calculate the concentration of the compound in the filtrate. This value represents the equilibrium solubility in the chosen solvent at the specified temperature.
Caption: Shake-flask method workflow for solubility determination.
Spectroscopic and Chromatographic Profile
While specific spectra for 4-Chloro-2,5-difluoro-N-methylbenzamide are not published, this section outlines the expected characteristics based on its structure, which are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the N-methyl group (likely around 2.8-3.2 ppm) and two aromatic protons on the benzene ring. The coupling patterns of these aromatic protons would be complex due to splitting by both adjacent protons and fluorine atoms (H-F coupling).
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¹³C NMR: The spectrum would show 8 distinct carbon signals. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The aromatic carbons would show characteristic C-F coupling constants.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion (M+) peak at m/z 205. A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak) would be a key diagnostic feature.
Infrared (IR) Spectroscopy
Key expected vibrational bands include:
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A strong C=O (amide I) stretch around 1650-1680 cm⁻¹.
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C-F stretching bands in the region of 1100-1300 cm⁻¹.
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Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
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A C-Cl stretching band, typically found in the 600-800 cm⁻¹ region.
Conclusion and Forward Outlook
This guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of 4-Chloro-2,5-difluoro-N-methylbenzamide. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided protocols represent the industry-standard methods for generating such data. The computational predictions and inferences from analogous structures offer a valuable starting point for any research program involving this compound. For drug development professionals, the rigorous application of these methodologies is not merely a data-gathering exercise; it is a critical step in de-risking candidates and building a robust foundation for successful preclinical and clinical development.
References
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Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved February 27, 2026, from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved February 27, 2026, from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 27, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 27, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 27, 2026, from [Link]
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